

Gardenin C chemical structure and properties

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Compound of Interest

Compound Name: *Gardenin C*

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An In-Depth Technical Guide to **Gardenin C**: Chemical Structure, Properties, and Biological Activities

Introduction

Gardenin C is a naturally occurring polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton. These compounds are of significant interest to researchers in the fields of medicinal chemistry and drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Gardenin C**, with a focus on its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Gardenin C is structurally identified as 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one.^{[1][2]} It belongs to the flavone subclass of flavonoids.

Table 1: Chemical Identifiers for **Gardenin C**

Identifier	Value
IUPAC Name	5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one[1][2]
CAS Number	29550-05-8[1][2]
Molecular Formula	C ₂₀ H ₂₀ O ₉ [1][2][3]
Molecular Weight	404.37 g/mol [3]
SMILES	<chem>COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O</chem> [3]
InChIKey	FWJPIXFUGYRDQG-UHFFFAOYSA-N[3]

Table 2: Computed Physicochemical Properties of **Gardenin C**

Property	Value	Reference
XLogP3-AA	2.9	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	9	[1]
Rotatable Bond Count	6	[1]
Topological Polar Surface Area	113 Å ²	[1]
Complexity	609	[1]

Note: The data in Table 2 are computationally predicted and may differ from experimental values.

Spectroscopic Data

Detailed experimental spectroscopic data for **Gardenin C** are not readily available in the cited literature. However, spectroscopic characterization is crucial for the identification and structural

elucidation of flavonoids. As a reference, the related compound Gardenin A has been characterized using various spectroscopic techniques.

- **UV-Visible (UV-Vis) Spectroscopy:** A study on Gardenin-A isolated from *Gardenia gummifera* utilized UV-Visible spectral measurements to aid in its identification. The addition of specific reagents to an alcoholic solution of Gardenin-A induced significant shifts in its UV spectrum, providing structural information.[\[4\]](#)
- **Infrared (IR) Spectroscopy:** While specific data for **Gardenin C** is unavailable, IR spectroscopy is typically used to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of flavones.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are essential for the complete structural elucidation of flavonoids. For instance, the structures of various flavones and flavonols have been determined through detailed analysis of their ¹H and ¹³C NMR spectra, including 2D NMR techniques like HMBC.
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Gardenin A, both MS-MS and LC-MS data are available, showing a precursor [M+H]⁺ ion at m/z 419.1337.[\[1\]](#)

Biological Activities and Signaling Pathways

While specific studies on the biological activities of **Gardenin C** are limited, the broader class of polymethoxyflavones, including the closely related Gardenin A and Gardenin B, exhibit a range of promising pharmacological effects.

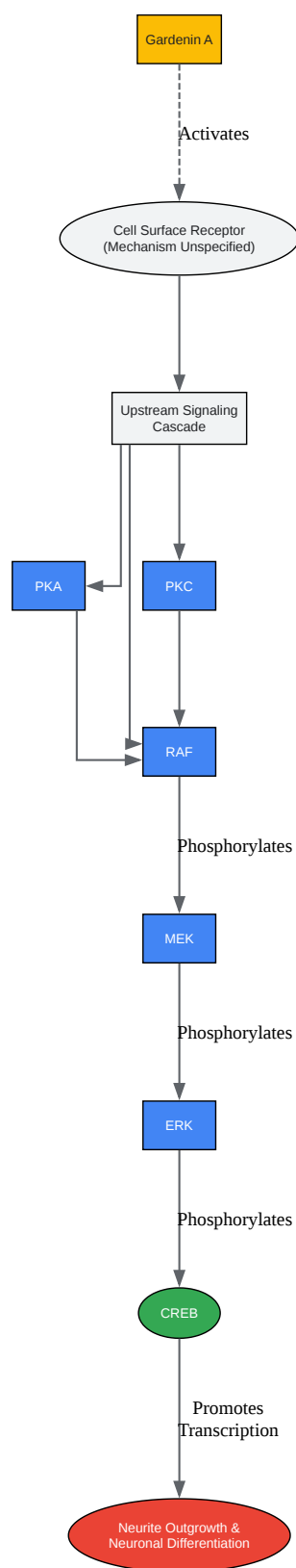
Potential Therapeutic Activities

- **Anticancer Activity:** Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[\[5\]](#) Gardenin B, for example, has been shown to be cytotoxic to human leukemia cell lines, inducing apoptosis through the activation of multiple caspases.[\[6\]](#)

- **Anti-inflammatory Effects:** Many flavonoids exhibit anti-inflammatory activity by modulating key inflammatory pathways. For instance, Gardenin A has been shown to alleviate alcohol-induced oxidative stress and inflammation in cell models by targeting the AMPK/Nrf2 signaling pathway.[7]
- **Neuroprotective Properties:** There is growing interest in the neuroprotective potential of flavonoids. Gardenin A has demonstrated neurotrophic effects, promoting neurite outgrowth and neuronal differentiation through the activation of MAPK/ERK, PKC, and PKA signaling pathways.[8] It has also been shown to attenuate inflammatory markers and synuclein pathology in a mouse model of Parkinson's disease.[9] A demethylated form of Gardenin A has also been reported to inhibit HIV-1 proteinase.[6]

Signaling Pathways

Due to the limited specific data for **Gardenin C**, the following diagram illustrates the MAPK/ERK signaling pathway, which is activated by the related compound Gardenin A and is involved in its neurotrophic effects.[8] This serves as a representative example of how polymethoxyflavones can modulate cellular signaling.



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Gardenin A-activated MAPK/ERK pathway in neuritogenesis.

Experimental Protocols

Detailed experimental protocols specifically utilizing **Gardenin C** are not widely published. The following are generalized protocols for key experimental procedures relevant to the study of flavonoids like **Gardenin C**.

Isolation of Polymethoxyflavones from Natural Sources (General Protocol)

This protocol describes a general method for the extraction and isolation of polymethoxyflavones from plant material, such as the resin of *Gardenia lucida*, a known source of **Gardenin C**.[\[10\]](#)

- Extraction:
 - Air-dry and pulverize the plant material (e.g., resin).
 - Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by solvents like chloroform, ethyl acetate, and finally methanol. Polymethoxyflavones are typically found in the less polar fractions (chloroform and ethyl acetate).
 - Concentrate the extracts under reduced pressure using a rotary evaporator.
- Chromatographic Separation:
 - Subject the crude extract to column chromatography over silica gel.
 - Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity.
 - Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light or with a suitable staining reagent.
 - Pool fractions with similar TLC profiles.
- Purification:

- Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual compounds.
- For HPLC, a reverse-phase C18 column with a gradient of water and methanol or acetonitrile is commonly used.
- Structure Elucidation:
 - Characterize the purified compounds using spectroscopic methods such as NMR (^1H , ^{13}C , COSY, HMBC), mass spectrometry, UV-Vis, and IR spectroscopy to confirm their structure.

MTT Assay for Cytotoxicity Assessment (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO_2 to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Gardenin C** in a suitable solvent like DMSO.
 - Prepare serial dilutions of the **Gardenin C** stock solution in culture medium to achieve the desired final concentrations.
 - Replace the medium in the wells with 100 μL of the medium containing different concentrations of **Gardenin C**. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
 - Incubate the plate for 24, 48, or 72 hours.

- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the control.
 - Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis (General Protocol)

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on protein expression levels in signaling pathways.

- Cell Lysis and Protein Quantification:
 - Treat cells with **Gardenin C** at various concentrations and for different time points.
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

- Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
- SDS-PAGE:
 - Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
 - Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate the proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

- Analyze the band intensities to quantify the relative protein expression levels, often normalizing to a loading control like β -actin or GAPDH.

Conclusion

Gardenin C is a polymethoxyflavone with a chemical structure that suggests potential for a range of biological activities, similar to its more extensively studied analogs, Gardenin A and B. While its specific physicochemical properties, spectroscopic data, and detailed biological mechanisms are not yet well-documented in publicly available literature, the known activities of related compounds provide a strong rationale for further investigation. Future research should focus on the complete characterization of **Gardenin C**, including the determination of its experimental properties and a thorough evaluation of its therapeutic potential in areas such as cancer, inflammation, and neurodegenerative diseases. Elucidating the specific signaling pathways modulated by **Gardenin C** will be crucial for understanding its mechanism of action and for its potential development as a novel therapeutic agent.

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References

- 1. Gardenin C | C₂₀H₂₀O₉ | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gardenin A | C₂₁H₂₂O₉ | CID 261859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]

- 9. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T- α -syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
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